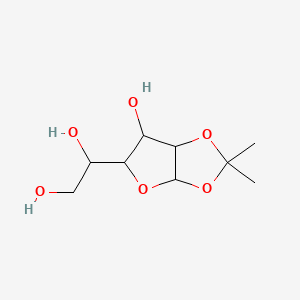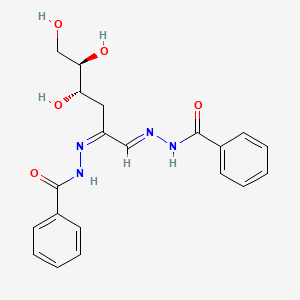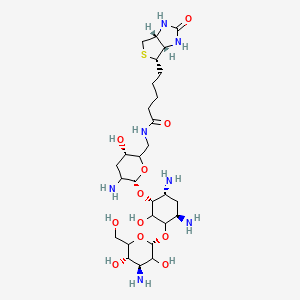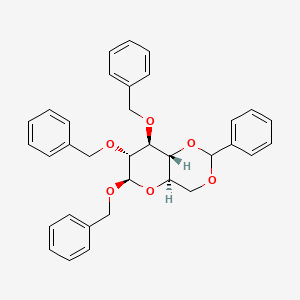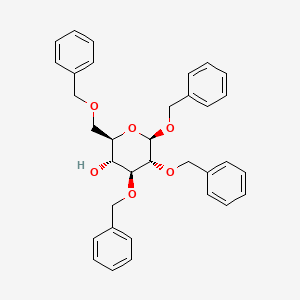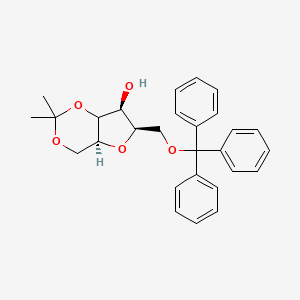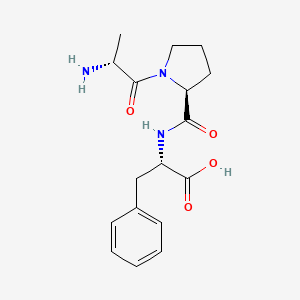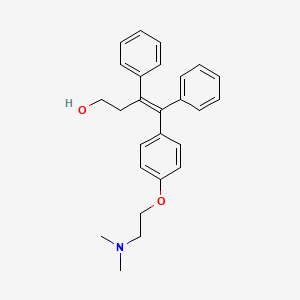
cis-beta-Hydroxy Tamoxifen
Vue d'ensemble
Description
cis-beta-Hydroxy Tamoxifen: is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. This compound is known for its significant role in the metabolic pathway of tamoxifen, contributing to its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-beta-Hydroxy Tamoxifen involves the hydroxylation of tamoxifen. This process can be achieved through various methods, including chemical synthesis and biotransformation. One common approach is the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which catalyze the hydroxylation of tamoxifen to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: cis-beta-Hydroxy Tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Enzymes such as cytochrome P450 play a crucial role in the hydroxylation process.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
cis-beta-Hydroxy Tamoxifen has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of tamoxifen metabolism and its derivatives.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects and its role in overcoming tamoxifen resistance in breast cancer treatment.
Industry: Utilized in the development of new SERMs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of cis-beta-Hydroxy Tamoxifen involves its interaction with estrogen receptors. By binding to these receptors, it modulates their activity, leading to changes in gene expression and cellular responses. This compound can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors .
Comparaison Avec Des Composés Similaires
4-Hydroxy Tamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating activity.
Endoxifen: A potent metabolite with higher affinity for estrogen receptors compared to tamoxifen.
Raloxifene: A SERM with similar therapeutic applications but different chemical structure and pharmacokinetics.
Uniqueness: cis-beta-Hydroxy Tamoxifen is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at estrogen receptors. This distinct structure contributes to its unique pharmacological profile and potential therapeutic benefits .
Propriétés
IUPAC Name |
(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBHBPMBIXYBK-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146254 | |
| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97151-04-7 | |
| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/new.no-structure.jpg)
